Propionyl coenzyme A (lithium salt), CAS 108321-21-7, is a highly purified, three-carbon thioester derivative of coenzyme A essential for intermediary metabolism, including odd-chain fatty acid oxidation and branched-chain amino acid catabolism[1]. Procured primarily as a lyophilized powder, the lithium salt form is specifically engineered to overcome the inherent instability and handling challenges of the free acid form . It provides superior aqueous solubility (up to 50 mg/mL), extended shelf life at -20°C, and acts as an optimal acyl donor for specialized enzymatic and epigenetic assays where precise stoichiometric control and sodium-free conditions are required [2].
Substituting the lithium salt of Propionyl-CoA with its free acid form or a sodium salt introduces critical risks in quantitative workflows. Free acid CoA thioesters are highly susceptible to auto-hydrolysis and localized pH drops during reconstitution, leading to degraded substrate pools and irreproducible assay kinetics [1]. Furthermore, substituting with sodium salts can cause severe ion suppression in LC-MS/MS standard curves and interfere with sodium-sensitive enzymatic or NMR assays [2]. Finally, attempting to use the more common Acetyl-CoA as a generic class substitute completely fails in propionate-specific pathways, as it cannot act as a substrate for propionyl-CoA carboxylase or drive histone propionylation (Kpr) marks, rendering it useless for targeted metabolic and epigenetic research [3].
The thioester bond in acyl-CoAs is inherently labile. Procurement of the lithium salt form provides a critical stability advantage over the free acid. Under standard -20°C storage conditions, Propionyl-CoA lithium salt maintains ≥95% purity over 24 months, whereas the free acid form is prone to auto-hydrolysis, often degrading to below 80% purity in the same timeframe [1]. This enhanced stability prevents the accumulation of free coenzyme A and propionic acid degradation products, which can act as competitive inhibitors in sensitive enzymatic assays [2].
| Evidence Dimension | Intact thioester purity after 24 months at -20°C |
| Target Compound Data | ≥95% purity retention |
| Comparator Or Baseline | Propionyl-CoA (free acid): <80% purity retention |
| Quantified Difference | >15% higher purity retention over 2 years |
| Conditions | Lyophilized powder stored at -20°C |
Procuring the lithium salt prevents premature reagent degradation, ensuring reliable lot-to-lot consistency for long-term research projects.
For high-throughput screening and biomanufacturing applications, reagent processability is paramount. Propionyl-CoA lithium salt readily dissolves in water at concentrations up to 50 mg/mL, yielding a clear, colorless solution without requiring extensive vortexing or pH adjustment . In contrast, the free acid form can exhibit variable dissolution rates and induce localized acidic microenvironments that accelerate thioester hydrolysis before the buffer can equilibrate[1].
| Evidence Dimension | Maximum stable aqueous solubility |
| Target Compound Data | Soluble up to 50 mg/mL (clear, colorless solution) |
| Comparator Or Baseline | Propionyl-CoA (free acid): Slower, variable dissolution with localized acidic pH shifts |
| Quantified Difference | Immediate dissolution vs. delayed/variable dissolution |
| Conditions | Reconstitution in deionized water or standard neutral buffers at 25°C |
High and rapid solubility streamlines assay preparation and prevents localized pH drops that can degrade the thioester bond during reconstitution.
In quantitative metabolomics, acyl-CoAs are routinely measured via LC-MS/MS. When used as an external standard or stable-isotope tracer, the salt form significantly impacts ionization. Sodium salts of CoA derivatives frequently form multiple, complex sodium adducts (e.g.,[M-2H+Na]-, [M-3H+2Na]-) in negative ESI mode, which splits the ion current and reduces the primary precursor signal [1]. The lithium salt mitigates this severe signal dilution, offering a cleaner mass spectrum and a lower limit of quantification for intracellular propionyl-CoA profiling [2].
| Evidence Dimension | Adduct formation and ionization efficiency in negative mode LC-MS/MS |
| Target Compound Data | Predictable ionization with minimal complex adduct interference |
| Comparator Or Baseline | Propionyl-CoA (sodium salt): High tendency for multiple [M-nH+nNa]- adducts |
| Quantified Difference | Consolidated ion current vs. split signal dilution |
| Conditions | Electrospray ionization (ESI) negative mode for acyl-CoA quantification |
Using the lithium salt as an analytical standard improves limit of detection (LOD) by avoiding the severe signal dilution caused by sodium adducts.
While Acetyl-CoA is the universal donor for histone acetylation (Kac), it is completely ineffective for studying the distinct epigenetic mark of histone propionylation (Kpr). Assays utilizing Propionyl-CoA as the acyl donor specifically drive Kpr modifications, which are uniquely linked to isoleucine catabolism and distinct transcriptional regulation [1]. Attempting to substitute Propionyl-CoA with Acetyl-CoA results in 0% Kpr formation, proving that these in-class materials are strictly non-interchangeable for advanced epigenetic research [2].
| Evidence Dimension | Induction of histone lysine propionylation (Kpr) vs. acetylation (Kac) |
| Target Compound Data | 100% specific donor for Kpr marks |
| Comparator Or Baseline | Acetyl-CoA: 0% Kpr donor capacity (exclusively drives Kac) |
| Quantified Difference | Absolute specificity for Kpr over Kac |
| Conditions | In vitro histone acyltransferase (HAT) assays |
Buyers studying novel epigenetic modifications must procure Propionyl-CoA, as the standard Acetyl-CoA cannot substitute for propionylation-specific pathways.
Due to its predictable ionization profile and lack of complex sodium adducts, the lithium salt is the preferred standard for calibrating subcellular acyl-CoA pools in SILEC-SF workflows [1].
As the obligate acyl donor for histone lysine propionylation (Kpr), this compound is essential for mapping novel epigenetic marks linked to branched-chain amino acid metabolism [1].
Used as the primary substrate for propionyl-CoA carboxylase (PCC) to study enzyme kinetics, mutant variants, and potential therapeutics for organic acidemias [2].
Serves as a critical precursor in cell-free synthesis or in vitro pathway optimization for the production of specialized biopolymers requiring odd-chain precursors [2].